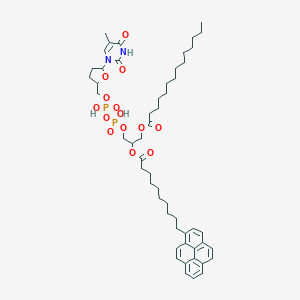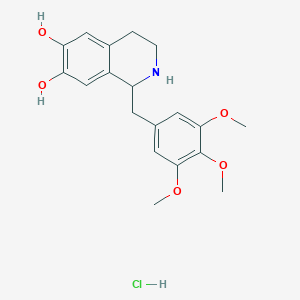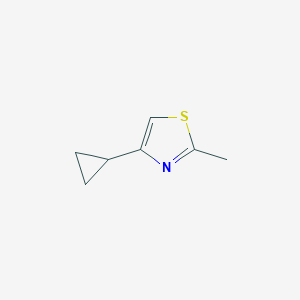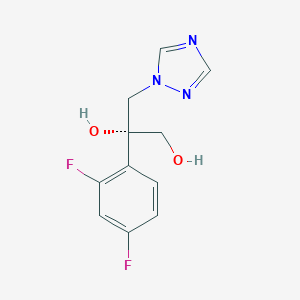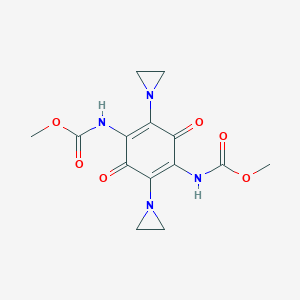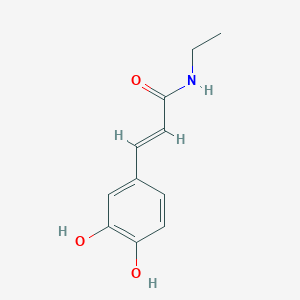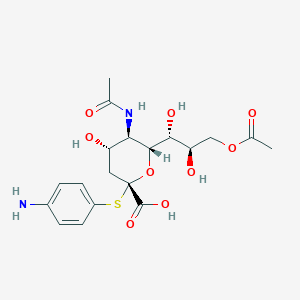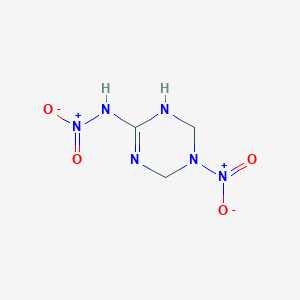![molecular formula C24H24FN3O3 B138571 6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one CAS No. 141117-01-3](/img/structure/B138571.png)
6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
Mechanism Of Action
The mechanism of action of 6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one is not fully understood. However, it is believed to interact with various receptors and enzymes in the body, leading to changes in cellular signaling pathways and other biochemical processes.
Biochemical And Physiological Effects
Studies have shown that 6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one has a wide range of biochemical and physiological effects. These effects include changes in gene expression, alterations in cellular signaling pathways, and modulation of various enzymes and receptors in the body.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one in lab experiments is its ability to modulate various biological processes. This makes it an important tool for researchers studying the mechanisms of various diseases and disorders. However, there are also limitations to using this compound, including potential side effects and the need for careful dosing and administration.
Future Directions
There are many potential future directions for research involving 6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one. Some possible areas of research include further elucidation of the compound's mechanism of action, exploration of its potential therapeutic applications, and investigation of its potential for use in drug development and discovery.
In conclusion, 6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one is a chemical compound with a wide range of potential applications in scientific research. While there are limitations to its use, this compound has the potential to be an important tool for researchers studying various biological processes and diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one involves the reaction of several precursor compounds, including pyrazole, pyridine, and oxanone derivatives. The specific reaction conditions and methods used to synthesize this compound can vary depending on the desired purity and yield.
Scientific Research Applications
The primary application of 6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one is in scientific research. This compound has been found to have a wide range of potential applications, including as a tool for studying the mechanisms of various biological processes.
properties
CAS RN |
141117-01-3 |
|---|---|
Product Name |
6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one |
Molecular Formula |
C24H24FN3O3 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C24H24FN3O3/c1-15(2)23-20(11-10-19-13-18(29)14-22(30)31-19)24(16-6-8-17(25)9-7-16)28(27-23)21-5-3-4-12-26-21/h3-12,15,18-19,29H,13-14H2,1-2H3/b11-10+ |
InChI Key |
LRZMDTLDCSDUGJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C1=NN(C(=C1/C=C/C2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=N4 |
SMILES |
CC(C)C1=NN(C(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=N4 |
Canonical SMILES |
CC(C)C1=NN(C(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=N4 |
synonyms |
(+)(-)-FEMEPPEP (+)-FEMEPPEP 6-(2-(5-(4-fluorophenyl)-3-(1-methylethyl)-1-(2-pyridinyl)-1H-pyrazol-4-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one 6-(2-(5-(4-fluorophenyl)-3-(1-methylethyl)-1-(2-pyridinyl)-1H-pyrazol-4-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one, (+)(-)-isomer FEMEPPEP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



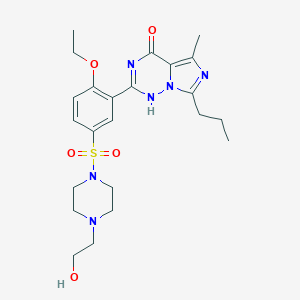
![2-Methyl-3,4-dihydrocyclopenta[c]pyridine](/img/structure/B138494.png)
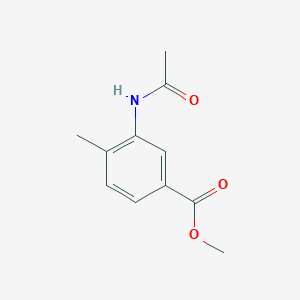
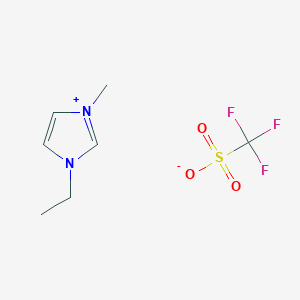
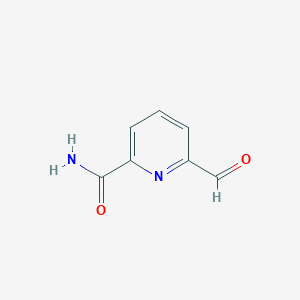
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B138505.png)
